molecular formula C21H23FN4O3 B10985048 2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one

2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B10985048
M. Wt: 398.4 g/mol
InChI Key: ZPXDZPYSYHHXTQ-UHFFFAOYSA-N
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Description

2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a combination of fluorophenoxy, piperazine, furan, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Synthesis of 4-(2-(4-fluorophenoxy)ethyl)piperazine: This intermediate is prepared by reacting 4-fluorophenol with 2-chloroethylpiperazine under basic conditions.

    Formation of 2-(furan-2-yl)pyridazin-3(2H)-one: This intermediate is synthesized by cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone moiety can be reduced to form pyridazine derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of pyridazine derivatives.

    Substitution: Formation of substituted fluorophenoxy derivatives.

Scientific Research Applications

2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but lacks the piperazine moiety.

    2-(4-chlorophenyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(4-methoxyphenyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

The uniqueness of 2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one lies in its combination of functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C21H23FN4O3

Molecular Weight

398.4 g/mol

IUPAC Name

2-[[4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl]methyl]-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C21H23FN4O3/c22-17-3-5-18(6-4-17)28-15-13-24-9-11-25(12-10-24)16-26-21(27)8-7-19(23-26)20-2-1-14-29-20/h1-8,14H,9-13,15-16H2

InChI Key

ZPXDZPYSYHHXTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)F)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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